molecular formula C8H16O4 B1149819 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol CAS No. 129141-48-6

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol

Cat. No.: B1149819
CAS No.: 129141-48-6
M. Wt: 176.21024
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol is an organic compound with the molecular formula C8H16O4. It is characterized by a dioxolane ring attached to a propane-1,2-diol moiety. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring, which is then attached to the propane-1,2-diol moiety. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the product

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the propane-1,2-diol moiety can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with target molecules. The pathways involved often include:

    Hydrogen Bonding: Interaction with polar molecules or functional groups.

    Coordination Complexes: Interaction with metal ions or coordination sites in enzymes.

    Covalent Bonding: Formation of stable covalent bonds with reactive sites in target molecules.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Comparison: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol is unique due to its combination of a dioxolane ring and a propane-1,2-diol moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-7(2)11-4-6(12-7)8(3,10)5-9/h6,9-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVJWYFNIUERBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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